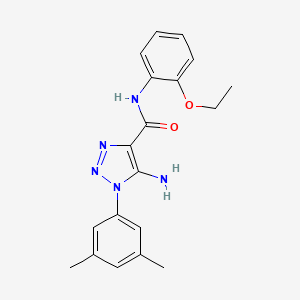
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives, including fluorinated benzamides and those with complex substituents like "N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide," typically involves multi-step organic reactions, including nucleophilic substitution, amidation, and sometimes, catalysis to introduce specific functional groups. For example, Mukherjee (1991) discussed the synthesis of fluorinated benzamide neuroleptics, indicating a complex synthetic pathway that includes nucleophilic substitution reactions to introduce fluorine atoms into the benzamide structure (Mukherjee, 1991).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These methods provide detailed insights into the compound's geometry, bonding patterns, and functional group orientations. Saeed et al. (2010) utilized X-ray diffraction data to confirm the crystal structure of a related benzamide, highlighting the importance of structural analysis in understanding compound properties (Saeed et al., 2010).
科学的研究の応用
1. Imaging Studies
- Dopamine D2 Receptor Studies : Compounds like 18F-labeled benzamides, which include analogs of the chemical structure , have been studied for their potential in imaging dopamine D2 receptors using positron emission tomography (PET). Such compounds have shown selectivity needed for in vivo studies of D2 receptors, making them suitable candidates for PET imaging studies (Mach et al., 1993).
2. Antiviral Research
- HIV Integrase Inhibition : N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, related to the compound , have been designed and synthesized, showing potent inhibition of the HIV-integrase-catalyzed strand transfer process. These compounds, including variants with 4-fluorobenzyl groups, exhibit significant potential as antiviral agents (Pace et al., 2007).
3. Oncology Research
- Cancer Cell Line Studies : Novel N-alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives have been synthesized and evaluated for their cytotoxic activities against cervical and breast cancer cell lines. These compounds have shown potent activity, suggesting their potential as anticancer agents (Vallri et al., 2020).
4. Neuropharmacology
- Antipsychotic Agent Development : Research on substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, closely related to the compound of interest, has shown that they act as dopamine D-2 receptor antagonists. These compounds are investigated for their potential as antipsychotic agents (Högberg et al., 1991).
5. Materials Science
- Polyamide Synthesis : Research into the synthesis of polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from compounds like 4-fluorobenzyl groups has been conducted. These studies contribute to the development of new materials with potential applications in various industries (Hsiao et al., 2000).
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c19-16-8-6-14(7-9-16)12-20(17-10-11-24(22,23)13-17)18(21)15-4-2-1-3-5-15/h1-9,17H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZKFXAESFDRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoate](/img/structure/B5541551.png)
![3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B5541556.png)
![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5541574.png)

![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5541593.png)
![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(2-quinoxalinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5541600.png)


![3-(azetidin-1-ylsulfonyl)-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5541618.png)
![6-{3-[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5541621.png)

![methyl 2-({[5-(2-furyl)-3-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5541642.png)
![N-{4'-[(4-nitrobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5541648.png)
![4-[(isopropylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5541655.png)